N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide
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Overview
Description
N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide is an organic compound with a complex structure that includes a benzyl group, a prop-2-ynyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide typically involves the reaction of benzylamine with propargyl bromide to form N-benzylpropargylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or propargyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or propargyl derivatives.
Scientific Research Applications
N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpropargylamine: Shares the benzyl and propargyl groups but lacks the methanesulfonamide moiety.
Methanesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-10-15(2)11-12-16(19(3,17)18)13-14-8-6-5-7-9-14/h1,5-9H,10-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSDAYSMPZTLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(CC1=CC=CC=C1)S(=O)(=O)C)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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